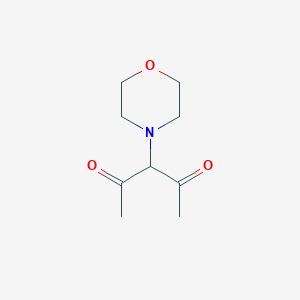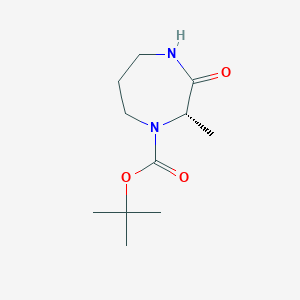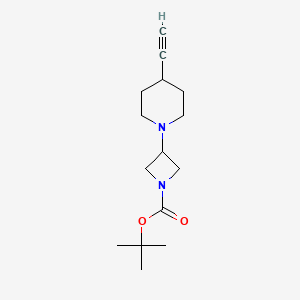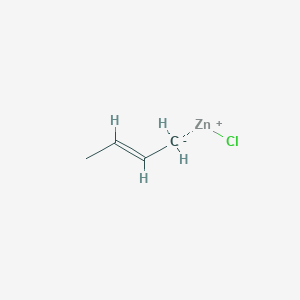
(E)-But-2-en-1-ylZinc chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-But-2-en-1-ylZinc chloride is an organozinc compound that has garnered interest in various fields of chemistry due to its unique properties and reactivity. This compound is characterized by the presence of a zinc atom bonded to a butenyl group, specifically in the (E)-configuration, which denotes the trans arrangement of substituents around the double bond.
准备方法
Synthetic Routes and Reaction Conditions
(E)-But-2-en-1-ylZinc chloride can be synthesized through several methods. One common approach involves the reaction of (E)-But-2-en-1-ylmagnesium bromide with zinc chloride. The reaction typically proceeds under an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows:
(E)−But−2−en−1−ylMgBr+ZnCl2→(E)−But−2−en−1−ylZnCl+MgBrCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations.
化学反应分析
Types of Reactions
(E)-But-2-en-1-ylZinc chloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or aldehydes.
Reduction: It can be reduced to yield alkanes.
Substitution: The zinc atom can be substituted with other metals or groups, leading to the formation of new organometallic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and permanganates.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens or other organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: (E)-But-2-en-1-ol or (E)-But-2-enal.
Reduction: Butane.
Substitution: Various organometallic derivatives depending on the substituent introduced.
科学研究应用
Chemistry
(E)-But-2-en-1-ylZinc chloride is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. It is valuable in cross-coupling reactions, such as Negishi coupling, where it reacts with organic halides to form complex organic molecules.
Biology and Medicine
In biological research, this compound can be used to study the effects of organozinc compounds on biological systems. Its reactivity with biomolecules makes it a useful tool in probing biochemical pathways and mechanisms.
Industry
Industrially, this compound is employed in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. Its ability to form stable carbon-zinc bonds makes it a versatile intermediate in various chemical processes.
作用机制
The mechanism by which (E)-But-2-en-1-ylZinc chloride exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can participate in nucleophilic addition or substitution reactions, targeting electrophilic centers in other molecules. The zinc atom acts as a Lewis acid, facilitating the formation of new bonds and stabilizing transition states during reactions.
相似化合物的比较
Similar Compounds
(E)-But-2-en-1-ylmagnesium bromide: Similar in structure but contains magnesium instead of zinc.
(E)-But-2-en-1-ylLithium: Another organometallic compound with lithium as the metal center.
(E)-But-2-en-1-ylCopper: Contains copper and exhibits different reactivity patterns.
Uniqueness
(E)-But-2-en-1-ylZinc chloride is unique due to the specific reactivity imparted by the zinc atom. Zinc’s ability to stabilize negative charges and its moderate electronegativity make it an ideal metal for facilitating various organic transformations. Compared to magnesium and lithium analogs, zinc compounds often exhibit greater stability and selectivity in reactions.
属性
分子式 |
C4H7ClZn |
|---|---|
分子量 |
155.9 g/mol |
IUPAC 名称 |
(E)-but-2-ene;chlorozinc(1+) |
InChI |
InChI=1S/C4H7.ClH.Zn/c1-3-4-2;;/h3-4H,1H2,2H3;1H;/q-1;;+2/p-1/b4-3+;; |
InChI 键 |
NATWCQLSZKQNHC-CZEFNJPISA-M |
手性 SMILES |
C/C=C/[CH2-].Cl[Zn+] |
规范 SMILES |
CC=C[CH2-].Cl[Zn+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


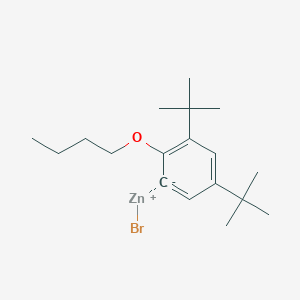

![1-(Tetrazolo[1,5-b]pyridazin-6-yl)-1h-1,2,4-triazole-3-carbonitrile](/img/structure/B14894528.png)
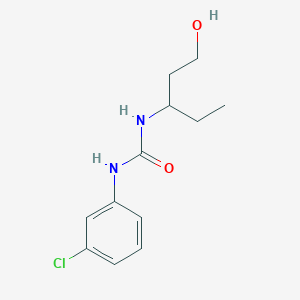
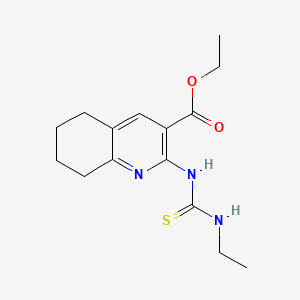
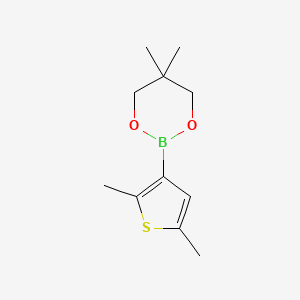
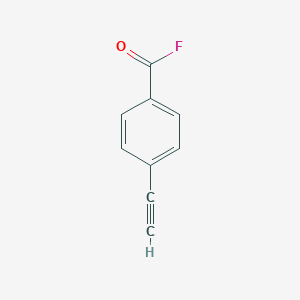
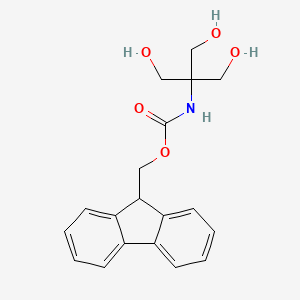
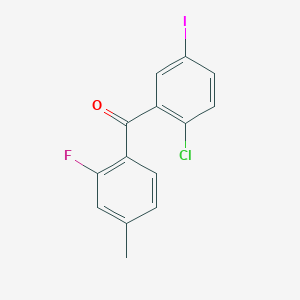
![dicyclohexyl-[2-[2-(4-methylphenyl)-6-phenylphenyl]phenyl]phosphane](/img/structure/B14894559.png)
![(2R)-2-[[4-[2-[2-amino-6-[(5R)-2-amino-5-[2-[4-[[(1S)-1,3-dicarboxypropyl]carbamoyl]phenyl]ethyl]-4,6-dioxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl]-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl]ethyl]benzoyl]amino]pentanedioic acid](/img/structure/B14894566.png)
